molecular formula C17H15NO B1656858 1-Isoquinolyl(4-methylphenyl)methanol CAS No. 5467-96-9

1-Isoquinolyl(4-methylphenyl)methanol

Cat. No.: B1656858
CAS No.: 5467-96-9
M. Wt: 249.31 g/mol
InChI Key: IHTOWEGIHYKYQN-UHFFFAOYSA-N
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Description

1-Isoquinolyl(4-methylphenyl)methanol is a chiral secondary alcohol featuring an isoquinoline moiety linked to a 4-methylphenyl group via a methanol bridge.

Properties

CAS No.

5467-96-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

isoquinolin-1-yl-(4-methylphenyl)methanol

InChI

InChI=1S/C17H15NO/c1-12-6-8-14(9-7-12)17(19)16-15-5-3-2-4-13(15)10-11-18-16/h2-11,17,19H,1H3

InChI Key

IHTOWEGIHYKYQN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-Isoquinolyl(4-methoxyphenyl)methanol (CAS: 13211-56-8): Key Difference: Replacement of the methyl group with a methoxy (-OCH₃) substituent. This compound is noted as a biochemical reagent .
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Key Difference: Chloromethyl (-CH₂Cl) and nitro (-NO₂) groups on an imidazole core. Impact: The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing electrophilicity and reactivity in substitution reactions. Chloromethyl groups may facilitate further functionalization .

Functional Group Analogues

  • 3-(4-Methylphenyl)acrylic acid (): Key Difference: Acrylic acid (-CH₂CH₂COOH) instead of methanol. Impact: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility. This compound, isolated from Strychnos henningsii, highlights structural diversity in natural products .
  • 1-(4-Methylphenyl)-1-propanol (): Key Difference: Propanol chain instead of a methanol-linked isoquinoline.

Heterocyclic Core Analogues

  • 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Key Difference: Pyridazinone core instead of isoquinoline. Impact: The pyridazinone ring’s conjugated system and hydrogen-bonding capacity contribute to its anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation) .
  • 5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines (): Key Difference: Oxazolo-pyrimidine fused ring system.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Functional Groups Notable Properties/Bioactivity Reference
1-Isoquinolyl(4-methylphenyl)methanol Isoquinoline-methanol 4-methylphenyl Chiral alcohol, biochemical reagent
1-Isoquinolyl(4-methoxyphenyl)methanol Isoquinoline-methanol 4-methoxyphenyl Enhanced polarity
3-(4-Methylphenyl)acrylic acid Acrylic acid 4-methylphenyl Natural product, first isolation
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole Chloromethyl, nitro Electrophilic reactivity

Research Findings and Implications

  • Synthetic Flexibility : Sodium borohydride reductions () and chlorination with SOCl₂ () are versatile for modifying alcohol/chloride functionalities in analogs.
  • Biological Activity Trends : Electron-donating groups (e.g., methyl, methoxy) may enhance solubility and target engagement, while electron-withdrawing groups (e.g., nitro) favor reactivity in electrophilic substitutions .
  • Structural Rigidity: Heterocyclic cores (e.g., isoquinoline, pyridazinone) improve binding specificity in biological systems compared to simpler alcohols .

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